4-(Piperazin-1-yl)-2-(trifluoromethyl)benzonitrile hydrochloride
Description
The compound “4-(Piperazin-1-yl)-2-(trifluoromethyl)benzonitrile hydrochloride” appears to contain a piperazine ring, a trifluoromethyl group, and a benzonitrile group. Piperazine is a cyclic amine that is used in a variety of chemical reactions. The trifluoromethyl group is a common functional group in pharmaceuticals and agrochemicals due to its ability to increase chemical stability and lipophilicity . Benzonitrile is an aromatic organic compound with a cyano functional group attached to a benzene ring.
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring substituted with a trifluoromethyl group and a nitrile group. The piperazine ring would likely be attached to the benzene ring via a nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the trifluoromethyl, nitrile, and piperazine groups. The trifluoromethyl group is known to undergo various reactions involving carbon-centered radical intermediates . The nitrile group can participate in a variety of reactions, including hydrolysis, reduction, and addition reactions. Piperazine can act as a bidentate ligand in coordination chemistry .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes .Future Directions
Properties
IUPAC Name |
4-piperazin-1-yl-2-(trifluoromethyl)benzonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3.ClH/c13-12(14,15)11-7-10(2-1-9(11)8-16)18-5-3-17-4-6-18;/h1-2,7,17H,3-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUNPZLUCLXIHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)C#N)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60464866 | |
Record name | 4-(Piperazin-1-yl)-2-(trifluoromethyl)benzonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60464866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
824409-64-5 | |
Record name | 4-(Piperazin-1-yl)-2-(trifluoromethyl)benzonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60464866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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